molecular formula C12H20ClN5 B6172396 N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride CAS No. 51388-18-2

N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride

カタログ番号: B6172396
CAS番号: 51388-18-2
分子量: 269.77 g/mol
InChIキー: DVYFXIRRXFMGOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride is a useful research compound. Its molecular formula is C12H20ClN5 and its molecular weight is 269.77 g/mol. The purity is usually 95.
BenchChem offers high-quality N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

51388-18-2

分子式

C12H20ClN5

分子量

269.77 g/mol

IUPAC名

2-(4-butylphenyl)-1-(diaminomethylidene)guanidine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-2-3-4-9-5-7-10(8-6-9)16-12(15)17-11(13)14;/h5-8H,2-4H2,1H3,(H6,13,14,15,16,17);1H

InChIキー

DVYFXIRRXFMGOX-UHFFFAOYSA-N

正規SMILES

CCCCC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl

純度

95

製品の起源

United States

生物活性

N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of chemical entities characterized by a phenyl ring substituted with a butyl group and a carbamimidamide functional group. This unique structure may influence its biological interactions, particularly in receptor modulation and enzyme inhibition.

Biological Activity Overview

Research indicates that compounds similar to N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride exhibit various biological activities, including:

  • Antinociceptive Effects : The compound's structure suggests potential interaction with pain pathways, particularly through TRPV1 receptor antagonism, which is vital for pain perception.
  • Anti-inflammatory Properties : Compounds with similar functional groups have shown significant inhibition of nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory effects.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a pathway for further investigation.

The biological activity of N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride can be attributed to its ability to modulate specific biological pathways:

  • TRPV1 Antagonism : Similar compounds have been identified as TRPV1 antagonists, which play a crucial role in pain signaling. Research shows that blocking this receptor can alleviate chronic pain conditions .
  • Nitric Oxide Inhibition : The compound may inhibit NO production via the suppression of inducible nitric oxide synthase (iNOS) in activated macrophages, leading to reduced inflammation .
  • Cell Cycle Disruption : Some studies suggest that related compounds can interfere with cancer cell cycle progression, promoting apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride:

StudyFindingsImplications
Study 1Demonstrated significant TRPV1 antagonism in rodent modelsSuggests potential for chronic pain management
Study 2Showed inhibition of NO production in LPS-stimulated macrophagesIndicates anti-inflammatory potential
Study 3Evaluated cytotoxic effects on various cancer cell linesHighlights possible antitumor applications

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the phenyl and carbamimidamide moieties significantly influence the biological activity of these compounds. For instance:

  • Hydroxyl Substitution : The presence of hydroxyl groups on the aromatic ring enhances anti-inflammatory activity by improving binding affinity to target enzymes.
  • Alkyl Chain Length : Variations in alkyl chain length (e.g., butyl vs. propyl) can affect solubility and bioavailability, impacting overall efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride, and how are intermediates purified?

  • Methodology : The compound can be synthesized via Boc-protected guanidinylation followed by deprotection. For example, a Boc-cyclization reaction using dicyandiamide and an amine precursor (e.g., 2-bicyclo[2.2.1]heptan-1-ylethan-1-amine hydrochloride) yields intermediates, which are purified via flash column chromatography (silica gel, gradient elution with dichloromethane/methanol). Post-deprotection with HCl yields the final hydrochloride salt .
  • Key Parameters : Reaction times (48–72 hours), stoichiometric ratios (1:1 for amine:dicyandiamide), and purification solvents (THF, chloroform) are critical for reproducibility .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra verify substituent integration and electronic environments (e.g., 4-butylphenyl protons at δ 0.8–2.5 ppm, guanidine protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+^+ = 373.20) .
  • Chromatography : HPLC with UV detection (λmax ~255 nm) assesses purity (>98%) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Polar aprotic solvents (e.g., DMSO, THF) are optimal. Aqueous solubility is pH-dependent due to the guanidine moiety’s protonation .
  • Stability : Store at -20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture to prevent hydrolysis of the carbamimidamide group .

Advanced Research Questions

Q. How can low yields (~37%) in the guanidinylation step be optimized?

  • Strategies :

  • Catalysis : Introduce Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent Optimization : Replace THF with DMF to enhance reaction kinetics .
  • Stoichiometry : Adjust the amine-to-dicyandiamide ratio to 1:1.2 to mitigate side reactions .
    • Validation : Monitor reaction progress via TLC and intermediate LC-MS profiling .

Q. What strategies are effective for designing analogs with improved bioactivity?

  • Structural Modifications :

  • Phenyl Substitution : Replace the 4-butyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance target binding .
  • Guanidine Isosteres : Substitute the carbamimidamide with amidoxime or thiourea moieties to modulate pharmacokinetics .
    • Screening : Use parallel synthesis (e.g., Ugi reaction) to generate a library of analogs for SAR studies .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

  • Troubleshooting :

  • Cross-Validation : Compare 1^1H NMR shifts with structurally similar compounds (e.g., 4-(4-butylphenyl)-1H-imidazol-2-amine hydrochloride) .
  • Purity Assessment : Re-run HPLC with alternative columns (C18 vs. HILIC) to detect co-eluting impurities .
  • Isotopic Labeling : Use 15^15N-labeled precursors to clarify ambiguous guanidine signals in NMR .

Q. What computational approaches are suitable for predicting the compound’s biological targets?

  • In Silico Methods :

  • Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina (PDB ID templates: 3SN6, 4ZUD) .
  • Pharmacophore Modeling : Map hydrogen bond donors (guanidine) and hydrophobic regions (4-butylphenyl) to prioritize targets .
    • Validation : Correlate docking scores with in vitro assays (e.g., enzyme inhibition IC50_{50}) .

Q. How can stability under physiological conditions be evaluated for in vivo studies?

  • Protocol :

  • Stress Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>150°C typical for carbamimidamides) .
    • Mitigation : Formulate with cyclodextrins or liposomes to enhance stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。